N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)
Overview
Description
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine) is a useful research compound. Its molecular formula is C68H50N4 and its molecular weight is 923.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophosphorescent Devices
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine is utilized in the synthesis of novel host materials for electrophosphorescent devices. These materials, such as SiP and SiM, have been demonstrated to enhance the performance of yellow phosphorescent organic light-emitting diodes (OLEDs) with high thermal and morphological stability (Zhang et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, the compound is used to synthesize bipolar host materials like NONP and NONM. These materials possess bipolar charge transporting properties and have shown to significantly improve the efficiency and brightness of yellow phosphorescent OLEDs (Zhang et al., 2015).
Charge Mobility in Amorphous Organic Materials
The compound is also relevant in the study of charge mobility in amorphous organic materials. Its structure and properties have been used in applications of hopping theory to predict charge mobility, offering insights into the development of materials with higher charge mobility (Lee, Waterland, & Sohlberg, 2011).
Hole-Transporting Material in OLED Devices
As a hole-transporting material, this compound has been synthesized for application in OLED devices. It has demonstrated high hole mobility and thermal stability, contributing to improved performance in OLED devices (Zhiguo et al., 2015).
Polyimides for Microelectronics
The derivative of this compound has been used in the synthesis of highly organosoluble polyimides, showing potential for application in advanced microelectronic devices due to their excellent thermal stability and strong fluorescence properties (Zhao et al., 2018).
Electrochromic Polymers
A derivative of the compound has been utilized in the synthesis of novel electrochromic polymers, exhibiting high optical contrast and fast switching times. This application is significant in developing materials with reversible redox processes and electrochromic behavior (Ouyang, Wang, & Zhang, 2011).
Mechanism of Action
Target of Action
The primary target of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine, also known as N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine), is the electron transport layer in organic light-emitting diodes (OLEDs) .
Mode of Action
This compound is a derivative of triarylamines and has a skeleton of two joined triarylamines with two diphenylamine as pending units . It is electron-rich and is commonly used as a hole-injection layer (HIL) material in OLED devices . It effectively modifies the cathode surface and facilitates the collection of the holes to the electrode .
Biochemical Pathways
The compound plays a crucial role in the electron transport pathway in OLEDs. It blocks electrons from across the interface, which is essential for high-efficiency operation of the OLEDs .
Result of Action
The result of the compound’s action is the efficient operation of OLEDs. It enhances the luminance and current efficiency of the devices . For instance, in one device structure, it achieved a maximum luminance of 11,080 cd/m², a maximum current efficiency of 7.67 cd/A, and a maximum EQE of 5.15% .
Safety and Hazards
Properties
IUPAC Name |
4-N-naphthalen-1-yl-4-N-[4-[4-[N-naphthalen-1-yl-4-(N-phenylanilino)anilino]phenyl]phenyl]-1-N,1-N-diphenylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(56-25-7-2-8-26-56)59-43-47-63(48-44-59)71(67-33-17-21-53-19-13-15-31-65(53)67)61-39-35-51(36-40-61)52-37-41-62(42-38-52)72(68-34-18-22-54-20-14-16-32-66(54)68)64-49-45-60(46-50-64)70(57-27-9-3-10-28-57)58-29-11-4-12-30-58/h1-50H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTRQJAJPCXJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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